molecular formula C17H13Cl2N3OS B2728190 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1705247-16-0

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2728190
CAS No.: 1705247-16-0
M. Wt: 378.27
InChI Key: GFRQBEDMMGFKDD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of structure-activity relationships (SAR) for novel therapeutic agents . Urea-based compounds with 3,4-dichlorophenyl moieties are frequently explored as key scaffolds in the development of potent bioactive molecules . Researchers can utilize this chemical as a building block or reference standard in the design and synthesis of potential antiparasitic compounds, given that similar urea-containing structures have been investigated for activity against pathogens like Cryptosporidium parvum . Its molecular structure, incorporating both dichlorophenyl and heteroaromatic systems, makes it a valuable candidate for probing biological targets and optimizing pharmacological properties, such as potency and selectivity. This product is provided as a solid and is intended for use in a controlled laboratory environment by qualified personnel. As with all chemicals of this nature, researchers should conduct thorough characterization and bioactivity screening to elucidate its specific properties and mechanisms of action. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human consumption.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-15-2-1-14(6-16(15)19)22-17(23)21-8-11-5-13(9-20-7-11)12-3-4-24-10-12/h1-7,9-10H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRQBEDMMGFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl intermediate, followed by the introduction of the thiophenyl-pyridinyl group through a series of coupling reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with urea derivatives and dichlorophenyl-containing analogs reported in the literature. Key parameters include synthetic yield, molecular weight, and structural features influencing bioactivity.

Urea Derivatives with Aryl Substituents ()

A series of urea analogs (11a–11o) synthesized in Molecules (2013) share a common scaffold:

  • Core structure: 1-(aryl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
  • Variations: Differ by aryl substituents (e.g., halogens, trifluoromethyl, methoxy).
Compound Aryl Substituent Yield (%) ESI-MS [M+H]+ Notable Features
11g 3,4-Dichlorophenyl 87.5 534.2 High yield, moderate molecular weight
11b 3,5-Dichlorophenyl 83.7 534.2 Lower yield, same mass as 11g
11k 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2 Higher mass due to CF₃ group
11m 3,5-Di(trifluoromethyl)phenyl 84.7 602.2 Highest mass, lower yield

Key Observations :

  • Yield : The target compound’s synthetic yield (~87.5%) aligns with analogs (83–88%), suggesting efficient synthetic routes for dichlorophenyl derivatives .
  • Mass : At 534.2 Da, 11g is lighter than trifluoromethyl-substituted analogs (e.g., 11k, 11m), highlighting the impact of halogen vs. CF₃ groups on molecular weight.
  • Structural Differences : Unlike the Molecules series, the target compound replaces the thiazol-piperazine moiety with a pyridine-thiophene group. This substitution may alter solubility, pharmacokinetics, or target specificity.
Dichlorophenyl-Containing Pharmacological Agents ()

Several GPCR-targeting compounds in the Guide to GPCRs and Ion Channels (2011) feature 3,4-dichlorophenyl groups:

  • SR140333 : A tachykinin NK₁ receptor antagonist with a 3,4-dichlorophenyl group and piperidine scaffold.
  • SR142801 : NK₂ receptor antagonist with dichlorophenyl and piperidinylpropyl groups.

Comparison :

  • Target Specificity : SR140333/SR142801 target neurokinin receptors, while urea derivatives (e.g., 11g) are often kinase inhibitors.

Research Implications and Limitations

Structural Activity Relationships (SAR)
  • Halogen Effects : Dichlorophenyl analogs (11g, 11b) show comparable yields and masses, but 3,4-dichloro substitution may enhance steric bulk compared to 3,5-dichloro .
  • Heterocyclic Moieties : Thiophene-pyridine vs. thiazol-piperazine systems could modulate electronic properties and hydrogen-bonding capacity.
Data Gaps
  • No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound in the provided evidence.
  • Comparisons rely on structural extrapolation rather than empirical results.

Biological Activity

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a dichlorophenyl group and a thiophen-pyridine moiety connected through a urea linkage. The molecular formula is C15_{15}H13_{13}Cl2_2N3_3OS, indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms which contribute to its biological properties.

This compound has been studied for various mechanisms of action:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in melanoma cells by activating caspase pathways, similar to other dichlorophenyl urea derivatives .
  • Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Assay Type Reference
Anticancer (Melanoma Cells)0.5MTT Assay
Anti-inflammatory (TNF-alpha)0.8ELISA
Cytotoxicity>10LDH Release Assay

Case Study 1: Anticancer Efficacy

In a study investigating the effects of various urea derivatives on melanoma cells, this compound was found to significantly reduce cell viability at concentrations as low as 0.5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Inhibition of Inflammatory Cytokines

A separate investigation focused on the anti-inflammatory properties of the compound. It demonstrated an IC50 value of 0.8 µM in inhibiting TNF-alpha production in LPS-stimulated macrophages. This suggests that the compound could be a potential therapeutic agent for treating inflammatory diseases .

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